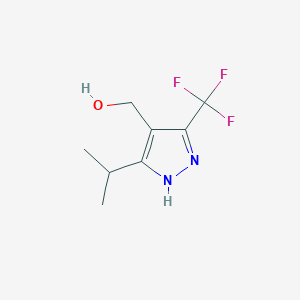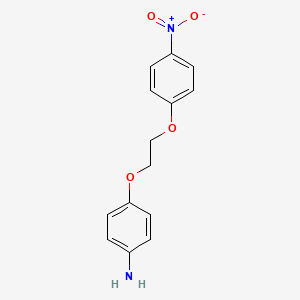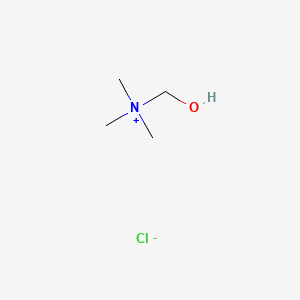
(3S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3S)-6-chloro-3,5-dihydroxyhexanoate is an organic compound that features a tert-butyl ester group, a chlorine atom, and two hydroxyl groups on a hexanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3S)-6-chloro-3,5-dihydroxyhexanoate typically involves the esterification of 6-chloro-3,5-dihydroxyhexanoic acid with tert-butyl alcohol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters, including tert-Butyl (3S)-6-chloro-3,5-dihydroxyhexanoate, can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of continuous flow reactors allows for better control over reaction conditions and improved scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3S)-6-chloro-3,5-dihydroxyhexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of 6-chloro-3,5-dioxohexanoate or 6-chloro-3,5-dicarboxyhexanoate.
Reduction: Formation of tert-butyl (3S)-6-chloro-3,5-dihydroxyhexanol.
Substitution: Formation of tert-butyl (3S)-6-azido-3,5-dihydroxyhexanoate or tert-butyl (3S)-6-thio-3,5-dihydroxyhexanoate.
Scientific Research Applications
tert-Butyl (3S)-6-chloro-3,5-dihydroxyhexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (3S)-6-chloro-3,5-dihydroxyhexanoate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins or enzymes, potentially altering their activity. The chlorine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3S)-6-chloro-3,5-dihydroxyhexanoate: Unique due to the presence of both hydroxyl and chlorine functional groups.
tert-Butyl (3S)-6-chloro-3-hydroxyhexanoate: Lacks one hydroxyl group, affecting its reactivity and biological activity.
tert-Butyl (3S)-6-chloro-3,5-dioxohexanoate: Contains ketone groups instead of hydroxyl groups, leading to different chemical properties.
Uniqueness
tert-Butyl (3S)-6-chloro-3,5-dihydroxyhexanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H19ClO4 |
|---|---|
Molecular Weight |
238.71 g/mol |
IUPAC Name |
tert-butyl (3S)-6-chloro-3,5-dihydroxyhexanoate |
InChI |
InChI=1S/C10H19ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h7-8,12-13H,4-6H2,1-3H3/t7-,8?/m0/s1 |
InChI Key |
FIKPWJZUGTVXCO-JAMMHHFISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](CC(CCl)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC(CCl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-Cyano-3-methylbutan-2-yl)-2-((1-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B13350642.png)
![[2-({[(Anthracen-1-YL)methyl]amino}methyl)phenyl]boronic acid](/img/structure/B13350648.png)
![2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B13350652.png)





![Benzenesulfonylfluoride, 4-[3-(3-nitrophenoxy)propoxy]-](/img/structure/B13350677.png)




